4-Chloro-6-fluoroquinoline-3-carboxylic acid
Overview
Description
4-Chloro-6-fluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with ethyl 2-fluoroacetoacetate under acidic conditions to form the quinoline ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6-fluoroquinoline-3-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of antibacterial and antiviral agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound often target bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The quinoline ring system is known to intercalate with DNA, disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 4-Chloroquinoline-3-carboxylic acid
- 4-Fluoroquinoline-3-carboxylic acid
Uniqueness
4-Chloro-6-fluoroquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives with potential biological activity .
Properties
IUPAC Name |
4-chloro-6-fluoroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMDTRIVHUEXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392547 | |
Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179024-67-0 | |
Record name | 4-chloro-6-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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